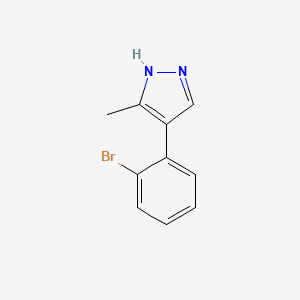

4-(2-bromophenyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCUNKPRYMFNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Cyclocondensation Method

Overview:

This classical approach involves cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines, often under reflux conditions in ethanol.

- React 1,3-dicarbonyl compounds with hydrazines in ethanol.

- Reflux the mixture for approximately 6 hours.

- Cool, filter, and crystallize the product from ethanol.

Application to 4-(2-bromophenyl)-3-methyl-1H-pyrazole:

- Starting with appropriate 1,3-dicarbonyl derivatives bearing the 2-bromophenyl group.

- Hydrazine derivatives (e.g., methyl hydrazine) are employed.

- The reaction yields the target pyrazole after purification.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Reflux Time | 6 hours |

| Yield | Typically 60-75% |

| Melting Point | 181-183°C (for similar derivatives) |

| Characterization | NMR, IR, Elemental Analysis |

Note: This method is straightforward but may require optimization for specific substituents like bromophenyl groups.

Sonication-Assisted Synthesis

Overview:

A rapid, eco-friendly method utilizing ultrasound to promote cyclization, especially effective for halogenated aromatic derivatives.

- Convert the corresponding carboxylic acid into an ester via methanol and sulfuric acid reflux.

- React the ester with acetonitrile and sodium hydride in toluene under nitrogen to form an oxonitrile.

- Cyclize the oxonitrile with hydrazine hydrate in acetic acid under sonication for 1-2 hours.

- Reduced reaction time.

- Higher yields and cleaner products.

- Suitable for halogenated aromatic acids like 2-bromobenzoic acid.

| Step | Conditions | Duration | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H2SO4, reflux | 16 hours | - | Converts carboxylic acid |

| Oxonitrile formation | NaH, acetonitrile, toluene, reflux | 17 hours | - | Intermediate formation |

| Cyclization | Hydrazine hydrate, acetic acid, sonication | 1-2 hours | Up to 75% | Final pyrazole formation |

Cyclocondensation Using Hydrazines and 1,3-Diketones

Overview:

A traditional route involving the condensation of hydrazines with 1,3-diketones substituted with the 2-bromophenyl group.

- Mix 1,3-diketone with hydrazine derivatives.

- Reflux in ethanol or acetic acid.

- Isolate the pyrazole after filtration and crystallization.

| Starting Material | Solvent | Reflux Time | Yield | Characterization |

|---|---|---|---|---|

| 2-bromophenyl-1,3-diketone | Ethanol | 6 hours | 60-70% | NMR, IR, Melting Point |

Note: The substitution pattern influences the reaction efficiency, with halogen groups like bromine being compatible.

Alternative Synthesis via Diazotization and Coupling

Overview:

This method involves diazotization of aromatic amines followed by coupling with hydrazines to form pyrazoles.

- Diazotize 4-bromophenylamine with sodium nitrite in acid.

- Couple with hydrazine derivatives.

- Cyclize to form the pyrazole core.

| Conditions | Duration | Yield | Remarks |

|---|---|---|---|

| Diazotization | Cold, 1 hour | 70% | Efficient for aromatic amines |

| Coupling | Room temperature | 60-75% | Suitable for brominated derivatives |

Note: This approach is more complex but allows for selective substitution.

Summary Table: Comparison of Preparation Methods

| Method | Starting Material | Key Conditions | Reaction Time | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Cyclocondensation | 1,3-dicarbonyl + hydrazine | Reflux in ethanol | 6 hours | 60-75% | Simple, well-established | Longer reaction time |

| Sonication-Assisted | Carboxylic acid derivatives | Sonication, reflux | 1-2 hours | Up to 75% | Rapid, eco-friendly | Requires ultrasound equipment |

| Hydrazine + 1,3-Diketone | Halogenated 1,3-diketone | Reflux in ethanol | 6 hours | 60-70% | Good for substituted derivatives | Limited to specific substrates |

| Diazotization & Coupling | Aromatic amines | Cold conditions | 1-2 hours | 60-75% | High selectivity | More complex |

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles in the presence of a catalyst.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitronium ions, halogens, and sulfonyl chlorides, often in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under basic conditions.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro, halogenated, or sulfonyl derivatives, while nucleophilic substitution can produce amine or thiol derivatives .

Scientific Research Applications

Overview

4-(2-Bromophenyl)-3-methyl-1H-pyrazole is a significant compound in the pyrazole family, known for its diverse chemical and biological properties. Its unique structure, characterized by a bromine atom and a methyl group, allows it to participate in various chemical reactions and interactions with biological targets. This article explores its applications across several scientific fields, including medicinal chemistry, agriculture, and materials science.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions. This process can be optimized for industrial production using modern techniques like continuous flow reactors to enhance yield and purity.

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. The bromine substituent may enhance the compound's effectiveness against various pathogens .

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation in various types of cancers, including breast, lung, and prostate cancers. The mechanism often involves the modulation of key signaling pathways .

- Neurotoxicity Studies : Investigations into the compound's neurotoxic effects reveal its potential to inhibit acetylcholinesterase activity, which could lead to altered neurotransmitter levels and behavioral changes.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pyrazole derivatives are also recognized for their utility in agriculture:

- Pesticides and Herbicides : this compound can serve as a scaffold for developing new agrochemicals aimed at pest control and weed management. Its biological activity against certain pests has been documented, indicating potential as an effective pesticide .

Case Studies

Several studies illustrate the compound's applications:

- Study on Anticancer Activity : A recent study synthesized various pyrazoline derivatives based on this compound and evaluated their efficacy against different cancer cell lines. Results indicated that some derivatives showed promising anticancer activity with IC50 values in the low micromolar range .

- Neurotoxicity Assessment : A pharmacological study assessed the neurotoxic effects of this compound on animal models. The results highlighted significant inhibition of acetylcholinesterase activity, suggesting potential implications for neurodegenerative diseases.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the applications of this compound compared to other pyrazole derivatives:

| Compound | Antimicrobial | Anticancer | Anti-inflammatory | Neurotoxic Effects |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| 4-Methyl-1H-pyrazole | Moderate | Moderate | No | No |

| 5-Phenyl-1H-pyrazole | Yes | Low | Moderate | No |

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its neurotoxic effects may be mediated through the inhibition of acetylcholinesterase, leading to altered neurotransmitter levels and subsequent behavioral changes . Additionally, its antimicrobial and anticancer activities may involve the disruption of cellular processes and induction of apoptosis in target cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-(2-bromophenyl)-3-methyl-1H-pyrazole with similar compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Physicochemical Properties

- Solubility : Sulfonamide and dihydropyrazolone derivatives exhibit higher aqueous solubility due to polar functional groups, whereas bromophenyl-pyrazoles are more lipophilic .

Biological Activity

4-(2-bromophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom attached to a phenyl group, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. One notable study found that certain pyrazoles inhibited AKT2/PKBβ signaling pathways, which are critical in glioma malignancy. These compounds exhibited low cytotoxicity towards non-cancerous cells while effectively inducing cell death in cancerous cells .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are comparable to established anti-inflammatory drugs like dexamethasone, making them promising candidates for further therapeutic development .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine substituent enhances binding affinity to enzymes involved in critical pathways such as apoptosis and cell proliferation.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses related to inflammation and cancer progression.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antimicrobial activity against E. coli and S. aureus | This compound showed significant inhibition of bacterial growth. |

| Study 2 | Investigated anticancer effects on glioblastoma cell lines | Demonstrated potent inhibition of AKT2/PKBβ with low toxicity towards non-cancerous cells. |

| Study 3 | Assessed anti-inflammatory properties in murine models | Reduced levels of TNF-α and IL-6 comparable to dexamethasone. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-bromophenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazines or via halogenation of pre-formed pyrazole cores. For example, cyclization of 2-bromoacetophenone derivatives with methyl hydrazine under reflux in ethanol (80°C, 12 hours) achieves moderate yields (~45–55%). Optimization of solvent polarity (e.g., switching from ethanol to DMF) can improve yields to ~65% by enhancing solubility of intermediates . Characterization via (δ 7.5–8.1 ppm for aromatic protons) and (δ 120–140 ppm for pyrazole carbons) is critical for confirming regioselectivity.

Q. How is structural characterization of this pyrazole derivative performed to confirm regiochemistry and purity?

- Methodological Answer : Combined spectroscopic and crystallographic techniques are employed:

- NMR : Aromatic proton splitting patterns distinguish between 1H-pyrazole (deshielded N–H at δ 10–12 ppm) and substituted isomers.

- X-ray crystallography : Resolves regiochemistry by identifying bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between the bromophenyl and pyrazole rings (~15–25° tilt) .

- HPLC-MS : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and ESI+ detection (m/z 265 [M+H]).

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) with IC values compared to ciprofloxacin .

- Cytotoxicity : MTT assays on HEK-293 cells (48-hour exposure) to assess safety thresholds (typically >100 µM for non-toxic profiles) .

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at 10 µM) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of analogs?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) often arise from subtle structural variations. Single-crystal X-ray analysis reveals key interactions:

- π–π stacking : Between the bromophenyl ring and bacterial enzyme active sites (distance ~3.5–4.0 Å) enhances binding .

- Halogen bonding : The bromine atom participates in C–Br···O interactions (angle ~160°) with catalytic residues, explaining higher potency compared to chloro analogs .

- Torsional strain : Bulky substituents (e.g., 3-methyl group) may sterically hinder binding, requiring molecular dynamics simulations to optimize substituent placement .

Q. What experimental design considerations are critical for optimizing the synthesis of halogenated pyrazole derivatives?

- Methodological Answer :

- Catalyst selection : Pd/C or CuI for Ullmann-type coupling to introduce bromophenyl groups, minimizing dehalogenation side products .

- Temperature control : Low temperatures (0–5°C) during diazotization prevent decomposition of intermediates.

- Workup protocols : Acid-base extraction (pH 7–8) isolates the neutral pyrazole from polar byproducts.

- Scale-up challenges : Microwave-assisted synthesis (100 W, 150°C) reduces reaction times from hours to minutes while maintaining yields (~60%) .

Q. How can computational modeling guide the design of pyrazole-based inhibitors targeting specific enzymes?

- Methodological Answer :

- Docking studies (AutoDock Vina) : Predict binding poses within enzyme active sites (e.g., COX-2 or carbonic anhydrase) using crystallographic data .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (e.g., R > 0.85 for bromo vs. methoxy analogs) .

- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .

Q. What strategies address low solubility in pharmacological assays without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the pyrazole N–H position, hydrolyzed in vivo to regenerate the active compound .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to enhance aqueous dispersion and cellular uptake .

- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays, maintaining solubility >1 mM while minimizing cytotoxicity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anti-inflammatory activity of this compound analogs?

- Analysis : Discrepancies may arise from:

- Assay variability : COX-2 inhibition IC values differ between colorimetric (Cayman Chemical) and fluorogenic (Enzo) kits due to substrate specificity.

- Cell models : Primary macrophages vs. immortalized lines (e.g., RAW 264.7) exhibit varying basal inflammation levels, affecting dose-response curves .

- Stereochemical impurities : Chiral analogs (if present) require HPLC chiral separation (Chiralpak AD-H column) to isolate enantiomers for accurate profiling .

Safety and Handling

Q. What are the critical safety protocols for handling brominated pyrazoles in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis (≥0.5 m/s airflow) to mitigate inhalation risks.

- Waste disposal : Neutralize acidic/basic residues before incineration (≥1200°C) to prevent brominated dioxin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.